molecular formula C53H42O10 B12079660 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose

6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose

Cat. No.: B12079660
M. Wt: 838.9 g/mol
InChI Key: CBFXEUSWGYYNPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose involves multiple steps. The starting material, D-glucopyranose, undergoes benzoylation to form 1,2,3,4-tetra-O-benzoyl-D-glucopyranose. This intermediate is then subjected to tritylation at the 6-O position to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound’s trityl and benzoyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose is unique due to its specific combination of trityl and benzoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C53H42O10

Molecular Weight

838.9 g/mol

IUPAC Name

[4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate

InChI

InChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2

InChI Key

CBFXEUSWGYYNPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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